molecular formula C13H22N2OS2 B5679529 2-(2-oxo-1-pyrrolidinyl)ethyl 1-azepanecarbodithioate

2-(2-oxo-1-pyrrolidinyl)ethyl 1-azepanecarbodithioate

Cat. No. B5679529
M. Wt: 286.5 g/mol
InChI Key: JMOKPXNPSIZAMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves reactions between substituted 2H-azirines and enamines, leading to various pyrrole-2-carboxylic acid derivatives (Law et al., 1984). Additionally, reactions of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine have been utilized to access a library of pyrrole systems, which could be relevant to the synthesis of 2-(2-oxo-1-pyrrolidinyl)ethyl 1-azepanecarbodithioate (Dawadi & Lugtenburg, 2011).

Molecular Structure Analysis

Molecular and structural analyses of pyrrolidine derivatives can be performed using various spectroscopic techniques, including FT-IR and NMR, alongside density functional theory (DFT) studies to elucidate geometrical structures, vibrational frequencies, and chemical shifts (Fereyduni et al., 2011).

Chemical Reactions and Properties

Pyrrolidine derivatives can undergo various chemical reactions, including coupling-isomerization sequences and reactions with Lewis acids, to synthesize complex heterocyclic structures (Schramm et al., 2006). These reactions are critical for the functionalization and modification of the core structure, impacting the compound's chemical properties.

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including solubility, melting point, and crystal structure, can significantly influence their application potential. Single-crystal X-ray diffraction analysis is a powerful tool for understanding these properties and the supramolecular architecture of the compounds (Fu et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for determining the utility of pyrrolidine derivatives in various applications. Studies on the synthesis and reactivity of these compounds provide insights into their chemical behavior and potential uses (Lu & Shi, 2007).

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl azepane-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS2/c16-12-6-5-9-14(12)10-11-18-13(17)15-7-3-1-2-4-8-15/h1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOKPXNPSIZAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)SCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-1-pyrrolidinyl)ethyl 1-azepanecarbodithioate

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